Oxocalanolide

Übersicht

Beschreibung

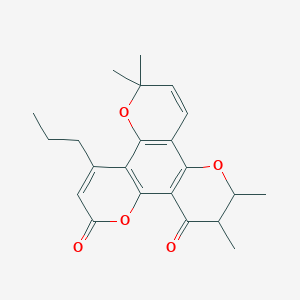

Oxocalanolid ist eine natürlich vorkommende Verbindung, die zur Klasse der tetracyclischen 4-substituierten Dipyranocumarine gehört. Es ist eng verwandt mit Calanoliden, die für ihre bedeutenden pharmakologischen Eigenschaften bekannt sind, darunter Anti-HIV-, Antikrebs-, antimikrobielle und antiparasitäre Aktivitäten . Oxocalanolid wurde als potenter Inhibitor der reversen Transkriptase vom humanen Immundefizienzvirus Typ 1 (HIV-1) identifiziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Oxocalanolid beinhaltet typischerweise die Cyclisierung von N-Propargylamiden unter Verwendung von (Diacetoxyiod)benzol (PIDA) als Reaktionspromotor und Lithiumiodid (LiI) als Iodquelle . Dieser metallfreie Cyclisierungsprozess führt zur Bildung von Oxazolin, die unter bestimmten Bedingungen weiter zu Oxazolen umgewandelt werden können .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Oxocalanolid sind nicht umfassend dokumentiert. Die Synthese verwandter Verbindungen umfasst häufig die großtechnische Extraktion aus natürlichen Quellen, gefolgt von der Reinigung und chemischen Modifikation, um die gewünschte Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxocalanolid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Die Oxidation von Oxazolin zu Oxazolen ist eine gängige Reaktion, die typischerweise mit Reagenzien wie Mangandioxid (MnO2) oder anderen Oxidationsmitteln erzielt wird .

Häufige Reagenzien und Bedingungen

Oxidation: Mangandioxid (MnO2), Deoxo-Fluor®

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Halogenierungsmittel, Nucleophile

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oxazole, die wichtige biologische Gerüste sind, die in vielen Naturprodukten vorkommen .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Gerüst für die Synthese von biologisch aktiven Verbindungen verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung der reversen Transkriptase in HIV-1.

Medizin: Untersucht auf seine Antikrebs-, antimikrobiellen und antiparasitären Eigenschaften.

Wirkmechanismus

Oxocalanolid übt seine Wirkungen hauptsächlich durch Hemmung des reversen Transkriptase-Enzyms von HIV-1 aus . Diese Hemmung verhindert die Replikation des Virus, was es zu einem vielversprechenden Kandidaten für die Anti-HIV-Therapie macht . Die beteiligten molekularen Ziele und Pfade umfassen die Bindung von Oxocalanolid an die aktive Stelle des reversen Transkriptase-Enzyms, wodurch seine Aktivität blockiert wird .

Wirkmechanismus

Oxocalanolide exerts its effects primarily by inhibiting the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the replication of the virus, making it a promising candidate for anti-HIV therapy . The molecular targets and pathways involved include the binding of this compound to the active site of the reverse transcriptase enzyme, thereby blocking its activity .

Vergleich Mit ähnlichen Verbindungen

Oxocalanolid ist ähnlich wie andere Calanolide, wie Calanolid A und Calanolid B, die ebenfalls eine Anti-HIV-Aktivität aufweisen . Oxocalanolid ist einzigartig in seiner spezifischen inhibitorischen Potenz und seinem Potenzial für weitere chemische Modifikationen . Weitere ähnliche Verbindungen sind Pseudocalanolide und verschiedene Derivate von Calanoliden .

Liste ähnlicher Verbindungen

- Calanolid A

- Calanolid B (Costatolid)

- Pseudocalanolide

- 12-Oxocalanolid A

Eigenschaften

IUPAC Name |

10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVBDUZROQMWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111958 | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-98-5 | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b':5,6-b'']tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B12119434.png)

![(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12119437.png)

![n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)

![1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea](/img/structure/B12119464.png)

![N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B12119472.png)